molecular formula C7H5N5S B12896505 4-(Methylsulfanyl)-2H-pyrazolo[3,4-D]pyrimidine-3-carbonitrile CAS No. 80117-79-9

4-(Methylsulfanyl)-2H-pyrazolo[3,4-D]pyrimidine-3-carbonitrile

Cat. No.: B12896505
CAS No.: 80117-79-9
M. Wt: 191.22 g/mol
InChI Key: BQSKLWXSNMIQBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by a pyrazolo[3,4-d]pyrimidine core structure, which is known for its diverse pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-chloro-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile with methylthiol in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

4-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile undergoes various chemical reactions, including:

    Nucleophilic Substitution: The methylthio group can be replaced by other nucleophiles under appropriate conditions.

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile group to amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium carbonate in solvents like dimethylformamide.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted pyrazolo[3,4-d]pyrimidines.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases.

    Medicine: Explored for its anticancer properties, showing activity against various cancer cell lines.

Mechanism of Action

The mechanism of action of 4-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of epidermal growth factor receptor (EGFR) tyrosine kinase by binding to the ATP-binding site. This inhibition disrupts the signaling pathways involved in cell proliferation and survival, leading to apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidine-5-carbonitrile
  • 4-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidine-6-carbonitrile
  • 4-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidine-7-carbonitrile

Uniqueness

4-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to inhibit EGFR tyrosine kinase with high specificity makes it a promising candidate for anticancer drug development .

Properties

CAS No.

80117-79-9

Molecular Formula

C7H5N5S

Molecular Weight

191.22 g/mol

IUPAC Name

4-methylsulfanyl-2H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile

InChI

InChI=1S/C7H5N5S/c1-13-7-5-4(2-8)11-12-6(5)9-3-10-7/h3H,1H3,(H,9,10,11,12)

InChI Key

BQSKLWXSNMIQBE-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC=NC2=NNC(=C21)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.